

Head-to-Head Comparison of LHF-535 and Other Entry Inhibitors

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Compound of Interest

Compound Name: *Lhf-535*

Cat. No.: *B608563*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the arenavirus entry inhibitor **LHF-535** with other relevant antiviral compounds. The performance of these molecules is evaluated based on available preclinical and clinical data, with a focus on their mechanism of action, in vitro potency, and in vivo efficacy.

Overview of Compared Antivirals

This comparison focuses on **LHF-535** and its direct analog, ST-193, both of which are small-molecule inhibitors of arenavirus entry. For a broader context, we also include data on two other antivirals used in arenavirus infection treatment, favipiravir and ribavirin, which act through a different mechanism (inhibition of viral RNA synthesis).

- **LHF-535:** A novel, orally bioavailable small-molecule entry inhibitor that targets the envelope glycoprotein of arenaviruses. It is currently in clinical development for the treatment of Lassa fever.[\[1\]](#)[\[2\]](#)
- ST-193: A benzimidazole derivative and an analog of **LHF-535**, also an arenavirus entry inhibitor.[\[3\]](#)[\[4\]](#) It has been evaluated in preclinical models.
- Favipiravir: A broad-spectrum antiviral agent that selectively inhibits the RNA-dependent RNA polymerase of RNA viruses. It is not an entry inhibitor.

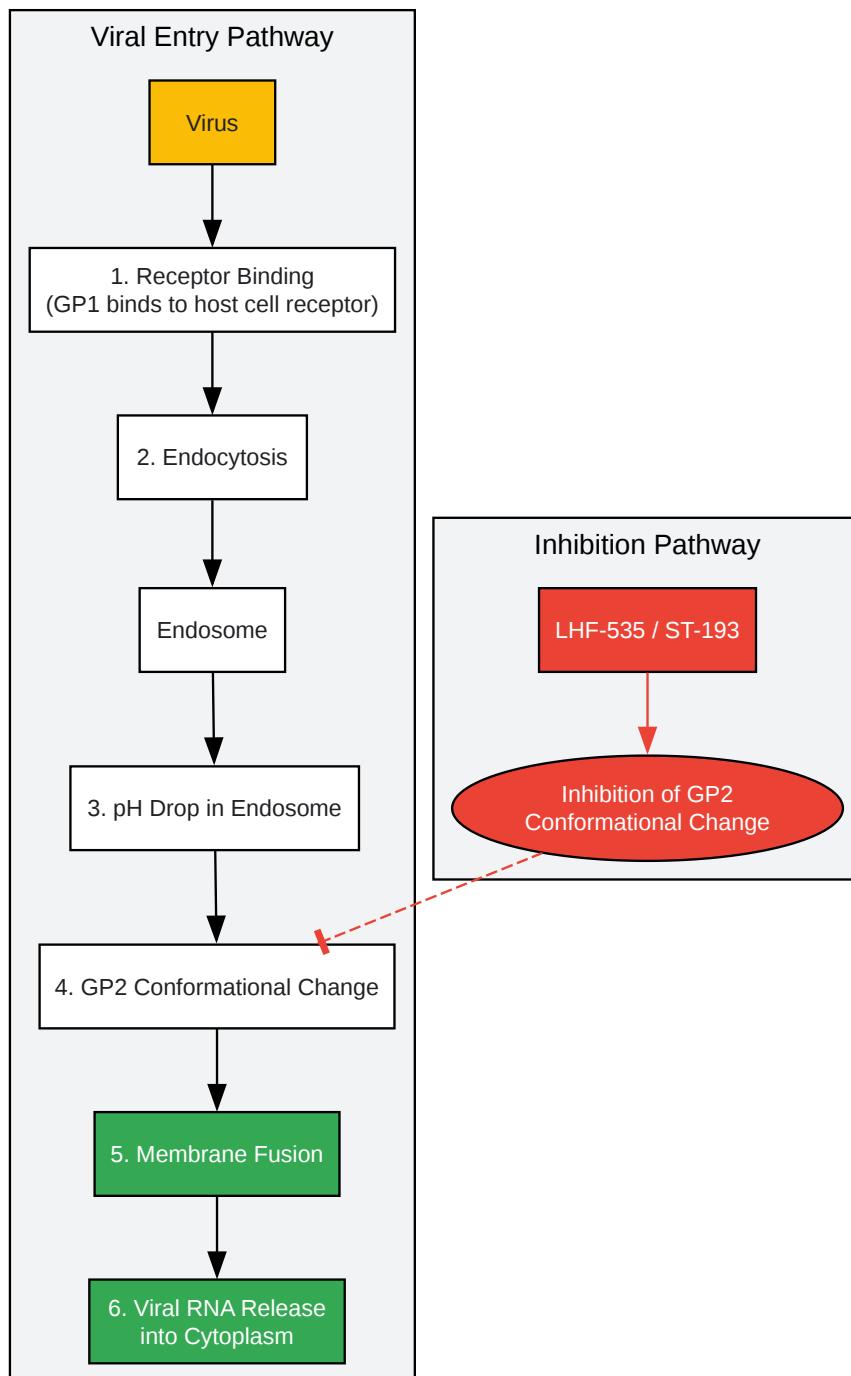
- Ribavirin: A synthetic nucleoside analog with broad-spectrum antiviral activity. Its mechanism against arenaviruses is complex but is understood to involve inhibition of viral RNA synthesis and lethal mutagenesis. It is not an entry inhibitor.[\[5\]](#)

Mechanism of Action

LHF-535 and ST-193 share a similar mechanism of action, directly targeting the viral entry process. This is distinct from the mechanisms of favipiravir and ribavirin.

LHF-535 and ST-193: These compounds target the arenavirus envelope glycoprotein (GP) complex, which is composed of the GP1, GP2, and stable signal peptide (SSP) subunits. They are thought to bind to and stabilize a pre-fusion conformation of the GP complex, thereby preventing the pH-dependent conformational changes in GP2 that are necessary for the fusion of the viral and endosomal membranes.[\[4\]](#)[\[6\]](#) This action effectively blocks the virus from entering the host cell cytoplasm.

Arenavirus Entry and Inhibition by LHF-535/ST-193

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Arenavirus Entry and Inhibition Pathway

Data Presentation

In Vitro Efficacy: Pseudotype Virus Neutralization Assays

The following table summarizes the 50% inhibitory concentrations (IC50) of **LHF-535** and ST-193 against lentiviral pseudotypes bearing the glycoproteins of various arenaviruses.

Virus	LHF-535 IC50 (nM)	ST-193 IC50 (nM)	Fold Difference (ST-193/LHF-535)	Reference
Lassa (Josiah)	0.1 - 0.3	0.4 - 1.4	2 - 6	[3]
Lassa (LP)	17	12	~0.7	[3]
Junin	<1	Not specified	-	[4]
Machupo	<1	Not specified	-	[4]

Note: The LP strain of Lassa virus showed reduced sensitivity to **LHF-535** compared to other Lassa strains.[3]

In Vivo Efficacy: Lassa Virus Guinea Pig Model

The following table compares the efficacy of **LHF-535** and ST-193 in the lethal Strain 13 guinea pig model of Lassa fever.

Compound	Dose	Route of Administration	Treatment Start	Survival Rate	Viral Titer Reduction	Reference
LHF-535	50 mg/kg/day	Intraperitoneal	24 or 72 hours post-infection	100%	Significant reduction in viremia	[1]
ST-193	25 or 80 mg/kg/day	Intraperitoneal	1 hour pre-infection	62.5%	2-3 log reduction in viremia	[7][8]
Ribavirin	25 mg/kg/day	Intraperitoneal	1 hour pre-infection	0%	Not specified	[7][8]
Vehicle	-	Intraperitoneal	1 hour pre-infection	0%	-	[7][8]

Clinical Trial Data: LHF-535 Phase 1

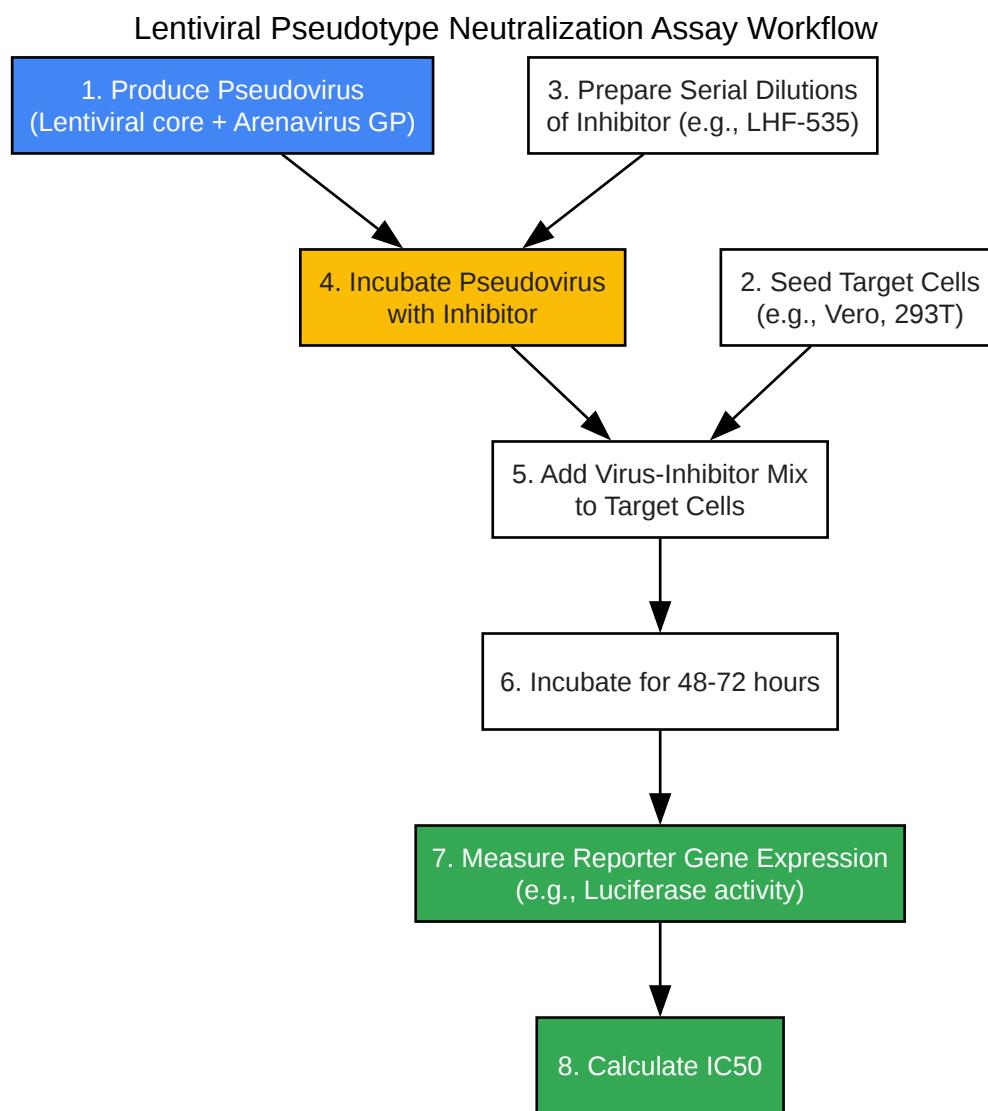
LHF-535 has undergone Phase 1 clinical trials in healthy adult volunteers.

Study Phase	Population	Dosing	Key Findings	Reference
Phase 1a (SAD)	Healthy Adults	Single ascending oral doses (0.3 mg/kg to 40 mg/kg)	Well-tolerated, rapid absorption, long half-life.	[9]
Phase 1b (MAD)	Healthy Adults	Multiple ascending oral doses (450, 900, or 1,125 mg/day for 14 days)	Well-tolerated, no concerning adverse events. Pharmacokinetics consistent with antiviral efficacy in preclinical models.	[9]

Experimental Protocols

Lentiviral Pseudotype Neutralization Assay

This assay is used to determine the in vitro potency of antiviral compounds against viral entry in a BSL-2 setting.



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